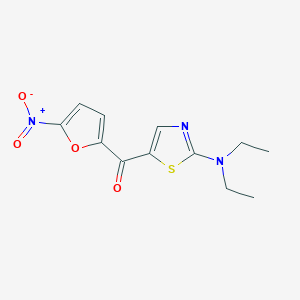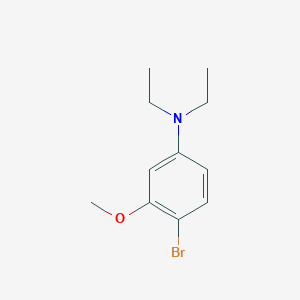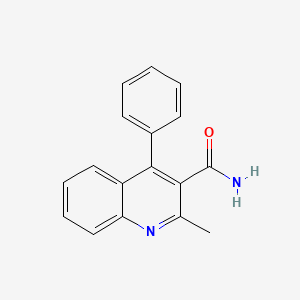
Sulfamic acid propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamic acid propyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a sulfamic acid group bonded to a propyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfamic acid propyl ester can be synthesized through the esterification of sulfamic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as sulfonic acid-functionalized silica, can improve the reaction rate and selectivity . Additionally, the process may be optimized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamic acid propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and a strong acid or base to yield sulfamic acid and propanol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different sulfonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Common reagents include alkyl halides and other nucleophiles under mild to moderate conditions.
Major Products
Hydrolysis: Sulfamic acid and propanol.
Substitution: Various sulfonic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfamic acid propyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sulfamic acid propyl ester involves its ability to act as a strong acid catalyst. The sulfamic acid group can donate protons, facilitating various chemical reactions. Additionally, the ester moiety can participate in nucleophilic substitution reactions, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfamic acid methyl ester
- Sulfamic acid ethyl ester
- Sulfonic acid propyl ester
Uniqueness
Sulfamic acid propyl ester is unique due to its specific combination of a sulfamic acid group and a propyl ester moiety. This combination imparts distinct chemical properties, such as enhanced catalytic activity and improved stability, making it more effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C3H9NO3S |
|---|---|
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
propyl sulfamate |
InChI |
InChI=1S/C3H9NO3S/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
InChI-Schlüssel |
GGIUUCJLIYQRAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



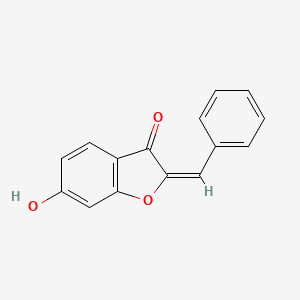
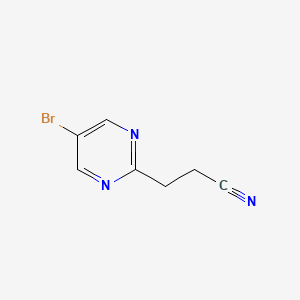


![N-[(3,5-difluorophenyl)methyl]hydroxylamine](/img/structure/B13586552.png)

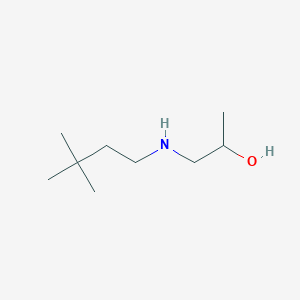
![(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13586568.png)


